molecular formula C14H12N4O3 B13757470 5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid CAS No. 58101-30-7

5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid

Cat. No.: B13757470
CAS No.: 58101-30-7
M. Wt: 284.27 g/mol
InChI Key: PESQASIOCQOBEK-UHFFFAOYSA-N
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Description

5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid is a chemical compound with the molecular formula C14H12N4O3 and a molecular weight of 284.27 g/mol. This compound is characterized by the presence of an azido group (-N3) and a methoxyphenylamino group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid typically involves the following steps:

    Nitration: The starting material, 2-aminobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Azidation: The amino group is converted to an azido group using sodium azide.

    Coupling: The azido compound is coupled with 4-methoxyaniline under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amino group.

    Oxidation Reactions: The methoxy group can be oxidized under specific conditions.

Common Reagents and Conditions

    Sodium Azide: Used for azidation reactions.

    Hydrogen Gas: Used for reduction reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products

    Amino Derivatives: Formed by the reduction of the azido group.

    Oxidized Products: Formed by the oxidation of the methoxy group.

Scientific Research Applications

5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid is used in various scientific research applications, including:

    Chemistry: As a precursor for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein labeling.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings. This property is exploited in bioconjugation and labeling studies. The methoxyphenylamino group can interact with various enzymes and proteins, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azido-4-methoxybenzoic acid
  • 4-Azido-2-methoxybenzoic acid
  • 5-Amino-2-[(4-methoxyphenyl)amino]benzoic acid

Uniqueness

5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid is unique due to the presence of both an azido group and a methoxyphenylamino group. This combination allows for versatile chemical reactivity and a wide range of applications in scientific research.

Properties

CAS No.

58101-30-7

Molecular Formula

C14H12N4O3

Molecular Weight

284.27 g/mol

IUPAC Name

5-azido-2-(4-methoxyanilino)benzoic acid

InChI

InChI=1S/C14H12N4O3/c1-21-11-5-2-9(3-6-11)16-13-7-4-10(17-18-15)8-12(13)14(19)20/h2-8,16H,1H3,(H,19,20)

InChI Key

PESQASIOCQOBEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C=C(C=C2)N=[N+]=[N-])C(=O)O

Origin of Product

United States

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